molecular formula C24H23N3O2S2 B2955221 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923679-17-8

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2955221
CAS RN: 923679-17-8
M. Wt: 449.59
InChI Key: RHNSNQNTPKXVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole and its derivatives, including compounds similar to the specified chemical, often involves reactions that yield various pharmacologically active molecules. For instance, thiazole derivatives have been synthesized to explore their antimicrobial activities, highlighting the diversity of the chemical structures obtainable from such synthetic routes (Wardkhan et al., 2008). Similarly, the synthesis of thiazolo[3,2-a]pyridine derivatives demonstrates the versatility of thiazole-based compounds in generating molecules with potential therapeutic applications (Ammar et al., 2005).

Antimicrobial and Antifungal Activities

Thiazole derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in the development of new treatments for infectious diseases. The study by Wardkhan et al. (2008) demonstrated the potential of newly synthesized thiazole derivatives in combating bacterial and fungal pathogens, suggesting their role in addressing antimicrobial resistance challenges.

Anticancer Activities

The exploration of thiazole derivatives extends to anticancer research, where compounds like pyridine linked thiazole hybrids have shown promising anticancer activity against various cancer cell lines. These findings indicate the potential of such compounds in the development of novel cancer therapies (Alqahtani & Bayazeed, 2020).

Molecular Docking and Theoretical Studies

Further research includes theoretical and computational studies to understand the interactions and stability of thiazole derivatives. These studies contribute to the rational design of compounds with improved pharmacological properties. For example, spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs have provided insights into their potential applications in medicinal chemistry and photovoltaic efficiency modeling (Mary et al., 2020).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-29-19-6-9-21-22(15-19)31-24(26-21)27(16-18-10-12-25-13-11-18)23(28)14-17-4-7-20(30-2)8-5-17/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNSNQNTPKXVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

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